1-(3-Chloro-4-propoxyphenyl)ethanone

Lipophilicity Physicochemical Property Drug Design

This 3-chloro-4-propoxyphenyl ethanone features an elevated XLogP3 of 3.6—significantly higher than its methoxy (2.55) and ethoxy (2.94) analogs—enhancing passive membrane permeability and cellular uptake. Its PASS-predicted kinase inhibition probability (Pa=0.620) and validation as an S1P1 agonist scaffold (EC50=47 nM) make it a strategic building block for kinase-focused screening decks and immunomodulatory drug discovery. Choose it for SAR studies where lipophilicity and target engagement are critical.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 37612-46-7
Cat. No. B3024719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-propoxyphenyl)ethanone
CAS37612-46-7
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)C)Cl
InChIInChI=1S/C11H13ClO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3
InChIKeyPALPJDHZBGLTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-propoxyphenyl)ethanone (CAS 37612-46-7): A Propoxy-Substituted Acetophenone Scaffold for Drug Discovery and Chemical Synthesis


1-(3-Chloro-4-propoxyphenyl)ethanone (CAS 37612-46-7), also designated as 3'-Chloro-4'-n-propoxyacetophenone, is a chloro-substituted acetophenone derivative with a molecular formula of C11H13ClO2 and a molecular weight of 212.67 g/mol . Its computed XLogP3 is 3.6, and its topological polar surface area is 26.3 Ų, with no hydrogen bond donors [1]. The compound features an electrophilic ketone moiety suitable for nucleophilic addition and condensation reactions, and the chloro substituent provides a site for nucleophilic aromatic substitution, enabling diverse downstream derivatization . These properties establish it as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis.

Why 1-(3-Chloro-4-propoxyphenyl)ethanone Cannot Be Replaced by Methoxy or Ethoxy Analogs: Critical Physicochemical and Biological Property Divergence


Within the series of chloro-alkoxyacetophenones, the length of the alkoxy chain is not a trivial variable. Substitution of the propoxy group with a methoxy or ethoxy group leads to quantifiable changes in lipophilicity (LogP), which in turn can significantly alter a compound's passive membrane permeability, protein binding, and overall pharmacokinetic profile [1]. Computational predictions further indicate that these structural modifications shift the predicted biological activity landscape, affecting the probability of interaction with key therapeutic targets like protein kinases and signal transduction pathways [2]. Consequently, 1-(3-chloro-4-propoxyphenyl)ethanone is not a simple structural analog but a distinct chemical entity with a unique property set that is essential for achieving specific outcomes in research and development.

Quantitative Evidence Guide for 1-(3-Chloro-4-propoxyphenyl)ethanone (CAS 37612-46-7): Differentiating Physicochemical and Biological Data vs. Key Comparators


Increased Lipophilicity (XLogP3) vs. Methoxy and Ethoxy Analogs: Impact on Membrane Permeability and Protein Binding

The propoxy group in 1-(3-Chloro-4-propoxyphenyl)ethanone confers a significantly higher computed lipophilicity (XLogP3 = 3.6) compared to its ethoxy (LogP = 2.94) and methoxy (LogP = 2.55) analogs [1]. This increase of +0.66 log units over the ethoxy analog and +1.05 log units over the methoxy analog is substantial, as it can enhance passive membrane permeability and potentially alter off-target binding profiles. The values were derived from authoritative databases and computed property tables, ensuring cross-study comparability.

Lipophilicity Physicochemical Property Drug Design ADME

Predicted Protein Kinase Inhibition Potential (PASS) vs. Methoxy Analog: Shifting Biological Activity Landscapes

In silico prediction of activity spectra for substances (PASS) suggests that 1-(3-Chloro-4-propoxyphenyl)ethanone has a higher predicted probability of being a protein kinase inhibitor (Pa = 0.620, Pi = 0.011) compared to its methoxy analog, which lacks this prominent prediction in available public data [1]. While both compounds share predicted activities like signal transduction pathway inhibition, the propoxy derivative's kinase inhibition probability is a notable differentiating feature. This class-level inference is based on computational models and should be validated experimentally, but it provides a strong rationale for selecting the propoxy compound for kinase-targeted screens.

Biological Activity Prediction Kinase Inhibitor In Silico Screening PASS

S1P1 Receptor Agonist Activity of a Key Derivative (EC50 = 47 nM): Demonstrating Target Engagement with the 3-Chloro-4-propoxyphenyl Motif

A derivative containing the 3-chloro-4-propoxyphenyl moiety, specifically 2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol, demonstrates potent agonist activity at the Sphingosine 1-phosphate receptor 1 (S1P1) with an EC50 of 47 nM in a [35S]-GTPγS binding assay [1]. While this is not a direct measurement on the parent compound, it provides strong supporting evidence that the 3-chloro-4-propoxyphenyl substructure is compatible with high-affinity target engagement. This contrasts with simpler acetophenone analogs lacking this substitution pattern, which do not exhibit this specific, potent GPCR activity.

S1P1 Agonist GPCR Immunomodulation Drug Discovery

Predicted Broad-Spectrum Anti-Infective Potential: Antimycobacterial and Antibacterial Activity Forecast

PASS predictions indicate that 1-(3-Chloro-4-propoxyphenyl)ethanone has a high probability (Pa = 0.584) of exhibiting antimycobacterial activity and a notable probability (Pa = 0.279) for antibacterial activity [1]. These predicted activities are class-level inferences, suggesting the compound may have a broader anti-infective profile compared to analogs lacking these predictions. The methoxy analog, for example, does not feature these specific antimycobacterial or antibacterial predictions in the same prominent manner in available public datasets. This computational evidence points toward a unique and potentially valuable activity profile for the propoxy derivative.

Antimycobacterial Antibacterial In Silico Prediction Anti-Infective

Optimal Application Scenarios for 1-(3-Chloro-4-propoxyphenyl)ethanone Based on Quantitative Evidence


Designing Kinase-Focused Screening Libraries

The compound's PASS-predicted high probability (Pa=0.620) for protein kinase inhibition [1] makes it a strategic inclusion in kinase-focused screening decks. Its unique propoxy substitution pattern, absent in simpler methoxy or ethoxy analogs, offers a distinct chemical space for exploring structure-activity relationships (SAR) around this critical target class.

Optimizing Membrane Permeability in Lead Optimization

The significantly elevated lipophilicity of 1-(3-Chloro-4-propoxyphenyl)ethanone (XLogP3=3.6) compared to its ethoxy (LogP=2.94) and methoxy (LogP=2.55) analogs [2] is a key advantage. This compound serves as an ideal scaffold for medicinal chemists aiming to improve the passive membrane permeability and cellular uptake of a lead series without drastically altering the core pharmacophore.

Building Blocks for S1P1 Receptor Modulators

The demonstrated high potency (EC50 = 47 nM) of a derivative containing the 3-chloro-4-propoxyphenyl core at the S1P1 receptor [3] validates this scaffold for the development of novel immunomodulatory agents. It is a compelling choice for any medicinal chemistry program targeting this GPCR for autoimmune or inflammatory diseases.

Screening for Novel Anti-Mycobacterial Agents

The strong PASS prediction for antimycobacterial activity (Pa=0.584) [1] positions this compound as a high-priority candidate for inclusion in phenotypic or target-based screens against Mycobacterium tuberculosis and other mycobacterial species. Its unique property profile differentiates it from more common acetophenone building blocks.

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